molecular formula C8H5F2N3 B13017593 4,7-Difluorophthalazin-1-amine

4,7-Difluorophthalazin-1-amine

Cat. No.: B13017593
M. Wt: 181.14 g/mol
InChI Key: PMZSNGNZOBHBAN-UHFFFAOYSA-N
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Description

4,7-Difluorophthalazin-1-amine (CAS 2059932-57-7) is a chemical compound with a molecular formula of C8H5F2N3 and a molecular weight of 181.15 g/mol . This amine-containing compound is of significant interest in research applications, particularly in the field of bioconjugation where amine-reactive probes are essential tools . These probes are widely used to modify proteins, peptides, and other biomolecules for applications such as immunoassays, fluorescence in situ hybridization (FISH), cell tracing, and receptor labeling, enabling researchers to study biological processes . The fluorine atoms on the phthalazine ring may offer unique electronic properties and serve as potential sites for further chemical modification, making it a valuable building block in medicinal chemistry and drug discovery research for developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care: this compound is classified as hazardous and poses risks if swallowed, in contact with skin, or if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

4,7-difluorophthalazin-1-amine

InChI

InChI=1S/C8H5F2N3/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H,(H2,11,13)

InChI Key

PMZSNGNZOBHBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN=C2F)N

Origin of Product

United States

Chemical Reactivity and Derivatization of 4,7 Difluorophthalazin 1 Amine

Reactivity Profile of the Aminophthalazine Core

The aminophthalazine core presents multiple sites for chemical reactions. The reactivity is a composite of the nucleophilic character of the exocyclic amine and the basicity of the nitrogen atoms within the phthalazine (B143731) ring system.

The primary amine (-NH₂) at the C1 position is the most nucleophilic center of the 4,7-Difluorophthalazin-1-amine molecule. As a primary aromatic amine, this group readily participates in reactions with a wide variety of electrophiles. Its reactivity is the basis for numerous synthetic derivatizations, including acylation, alkylation, and condensation reactions.

However, the nucleophilicity of this amine is modulated by the electronic effects of the rest of the molecule. The phthalazine ring system itself is electron-deficient, which tends to delocalize the lone pair of electrons from the amine nitrogen, thereby reducing its nucleophilic strength compared to a simple alkylamine. Furthermore, the two fluorine atoms at the 4- and 7-positions exert a powerful electron-withdrawing inductive effect (-I effect). This effect further decreases the electron density on the entire ring system, including the C1 position, which in turn reduces the basicity and nucleophilicity of the attached amine group. Despite this deactivation, the amine group remains the most reactive site for nucleophilic attack in most synthetic contexts.

The phthalazine ring contains two endocyclic nitrogen atoms at positions 2 and 3. These nitrogens are basic in nature and can be protonated by acids or react with strong electrophiles like alkylating agents. wikipedia.org The parent phthalazine molecule is known to form addition products with alkyl iodides. wikipedia.org In this compound, the N2 atom is adjacent to the C1-amine group. The electron-donating character of the amine group can slightly increase the electron density at N2, making it a potential site for electrophilic attack. However, in general, the exocyclic amine is a significantly stronger nucleophile and will typically react preferentially over the ring nitrogens under most conditions. nih.gov Reactions at the ring nitrogens often require harsher conditions or specific reagents that favor reaction at sp²-hybridized heterocyclic nitrogen atoms.

Synthetic Transformations of the Amine Moiety

The exocyclic amine group is the primary handle for the synthetic modification of this compound, allowing for the introduction of a wide array of functional groups and structural motifs.

As a typical primary amine, the amino group of this compound is expected to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Acylation: Reaction with acyl chlorides (R-COCl) or carboxylic anhydrides ((RCO)₂O) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acylated derivatives.

Sulfonylation: Treatment with sulfonyl chlorides (R-SO₂Cl) in the presence of a base affords N-sulfonylated products. This transformation has been demonstrated on related phthalazin-imine scaffolds. nih.gov

These reactions are generally high-yielding and provide a straightforward method for introducing diverse side chains.

Table 1: Representative Acylation and Sulfonylation Reactions This table illustrates the expected general transformations of the primary amine moiety, as specific experimental data for this compound is not available.

Reagent TypeGeneric ReagentProduct TypeGeneral Structure of Product
Acyl ChlorideR-COClAmide
Carboxylic Anhydride (B1165640)(RCO)₂OAmide
Sulfonyl ChlorideR-SO₂ClSulfonamide

The nitrogen atom of the amine group can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

Alkylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides (R-X). These reactions often require a base to deprotonate the amine, enhancing its nucleophilicity. A common challenge is controlling the degree of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to dialkylated products. Reaction with α-halocarbonyl compounds, for instance, can lead to the formation of fused heterocyclic systems like imidazo[2,1-a]phthalazines. nih.gov

Arylation: The introduction of an aryl or heteroaryl group is most effectively accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile method for synthesizing N-aryl aminophthalazine derivatives. wikipedia.orgnih.gov

Table 2: Representative Alkylation and Arylation Reactions This table illustrates the expected general transformations of the primary amine moiety, as specific experimental data for this compound is not available.

Reaction TypeGeneric ReagentsCatalyst/ConditionsProduct Type
N-AlkylationR-X (Alkyl Halide)Base (e.g., K₂CO₃, NaH)Secondary Amine
N-ArylationAr-X (Aryl Halide)Pd catalyst, Ligand, BaseN-Aryl Amine

The primary amine of this compound can undergo condensation reactions with carbonyl compounds.

Imine Formation: The reaction with aldehydes or ketones results in the formation of imines, also known as Schiff bases (C=N-R). This is a reversible, acid-catalyzed reaction that proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction rate is highly pH-dependent, with optimal rates typically observed under weakly acidic conditions (pH 4-5). libretexts.orgyoutube.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the carbonyl is not sufficiently activated and the final water elimination step is not efficiently catalyzed. libretexts.org

Hydrazone Derivatives: Hydrazones are a class of compounds characterized by the R₁R₂C=NNR₃R₄ structure and are noted for their diverse biological activities. nih.govmdpi.com They are typically synthesized via the condensation of a hydrazine (B178648) (a compound containing an N-N single bond) with an aldehyde or ketone. mdpi.com It is important to note that the direct reaction of this compound (a primary amine) with a carbonyl compound yields an imine , not a hydrazone. The synthesis of phthalazine-based hydrazones typically starts from a hydrazinophthalazine precursor, not an aminophthalazine. nih.govnih.gov

Table 3: Representative Imine Formation Reactions This table illustrates the expected general transformations of the primary amine moiety, as specific experimental data for this compound is not available.

Carbonyl TypeGeneric ReagentProduct TypeGeneral Structure of Product
AldehydeR-CHOImine (Schiff Base)
KetoneR-CO-R'Imine (Schiff Base)

Modifications of the Fluorinated Aromatic Ring

The difluorinated benzene (B151609) ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the nitrogen atoms of the phthalazine ring system activates the aromatic ring towards nucleophilic attack.

The fluorine atoms at the C4 and C7 positions of this compound are susceptible to displacement by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is a cornerstone in the functionalization of fluoroaromatic compounds. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate, which is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge. masterorganicchemistry.comnih.gov In the case of this compound, the phthalazine core itself acts as an electron-withdrawing moiety, thereby activating the fluorine atoms for substitution.

The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. Strong nucleophiles such as alkoxides, thiolates, and amines can displace one or both fluorine atoms. For instance, reaction with a strong nucleophile under controlled stoichiometry could potentially lead to monosubstituted products, where one fluorine atom is replaced, or disubstituted products with the displacement of both fluorines. The relative reactivity of the C4 and C7 positions would depend on the electronic environment and steric hindrance around each site.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophile Potential Product(s) Reaction Conditions
R-O⁻ (Alkoxide) 4-Alkoxy-7-fluorophthalazin-1-amine / 7-Alkoxy-4-fluorophthalazin-1-amine / 4,7-Dialkoxyphthalazin-1-amine Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO)
R-S⁻ (Thiolate) 4-(Alkyl/Arylthio)-7-fluorophthalazin-1-amine / 7-(Alkyl/Arylthio)-4-fluorophthalazin-1-amine / 4,7-Bis(alkyl/arylthio)phthalazin-1-amine Base (e.g., Cs₂CO₃), polar aprotic solvent (e.g., DMF, NMP)
R¹R²NH (Amine) 4-(Amino)-7-fluorophthalazin-1-amine / 7-(Amino)-4-fluorophthalazin-1-amine / 4,7-Diaminophthalazin-1-amine High temperature, polar solvent, or presence of a base

While fluorine atoms are generally less reactive in palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine, under specific conditions, C-F bond activation can be achieved. However, a more common strategy involves the conversion of the fluorine atoms to other halogens (e.g., chlorine or bromine) or triflates to facilitate standard cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Assuming the fluorine atoms could be replaced by more reactive halogens (represented as 'X' where X = Cl, Br, I), a variety of cross-coupling reactions could be employed to introduce diverse substituents at the C4 and C7 positions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would introduce aryl or heteroaryl groups.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst would yield alkynyl-substituted derivatives.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide a route to a wide range of substituted amino derivatives at the C4 and C7 positions. researchgate.netmit.edu

Table 2: Potential Cross-Coupling Reactions on a Dihalogenated Phthalazin-1-amine Analog

Reaction Type Coupling Partner Catalyst System Potential Product
Suzuki R-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ 4-Aryl/heteroaryl-7-halophthalazin-1-amine
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynyl-7-halophthalazin-1-amine
Buchwald-Hartwig R¹R²NH Pd₂(dba)₃, BINAP, NaOtBu 4-(Amino)-7-halophthalazin-1-amine

Synthesis of Analogs and Conjugates for Structure-Activity Relationship Studies

The synthesis of analogs and conjugates of this compound is a critical step in understanding its structure-activity relationship (SAR), particularly for its potential application as a kinase inhibitor. nih.govresearchgate.netrroij.commdpi.com Phthalazine derivatives have been identified as promising scaffolds for the development of inhibitors for various kinases, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). nih.govmdpi.com

The general strategy for SAR studies involves systematically modifying different parts of the molecule and evaluating the impact on biological activity. For this compound, key modification points include the amino group at C1 and the fluorinated aromatic ring.

The amino group at the C1 position can be acylated, alkylated, or used as a handle to attach various side chains or linkers for conjugation to other molecules. For example, reaction with different isocyanates or sulfonyl chlorides would yield a library of urea (B33335) and sulfonamide derivatives, respectively. These modifications can probe the hydrogen bonding and steric requirements of the binding pocket of a target protein.

Furthermore, the strategic replacement of the fluorine atoms with bioisosteres can be a valuable tool in drug design. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing one or both fluorine atoms with groups like -CH₃, -OH, -CN, or even a trifluoromethyl group can modulate the compound's electronics, lipophilicity, and metabolic stability, providing insights into the SAR.

Computational Chemistry and Theoretical Studies on 4,7 Difluorophthalazin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Elucidation

An analysis of the electronic structure of 4,7-Difluorophthalazin-1-amine would reveal the distribution of electrons within the molecule, which is crucial for understanding its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) would typically be employed to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Furthermore, a calculated electrostatic potential map would visualize the electron density distribution, highlighting electron-rich and electron-poor regions. In this compound, one would expect the nitrogen atoms of the phthalazine (B143731) ring and the amine group to be electron-rich, while the fluorine-substituted carbon atoms would be relatively electron-poor.

Table 1: Hypothetical Electronic Properties of this compound

Property Predicted Value Method of Calculation
HOMO Energy DFT/B3LYP
LUMO Energy DFT/B3LYP
HOMO-LUMO Gap DFT/B3LYP

Note: The data in this table is hypothetical and serves as an example of what would be presented if research were available.

Reactivity Predictions and Mechanistic Insights

Based on the electronic structure, predictions about the reactivity of this compound could be made. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, could also be calculated to provide a quantitative measure of its reactive nature.

Computational studies could also be used to explore potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or its interaction with a biological target could be elucidated by calculating the transition state energies and reaction pathways.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques in drug discovery and materials science, used to study the interactions between a ligand and a receptor.

Ligand-Protein Interaction Profiling

Molecular docking simulations would be performed to predict the binding orientation and affinity of this compound within the active site of a target protein. This would involve generating a 3D model of the compound and "docking" it into the binding pocket of a receptor. The results would be scored based on the predicted binding energy, providing an estimate of the ligand's potency.

The interaction profile would detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. The amine group and the nitrogen atoms of the phthalazine ring would be expected to act as hydrogen bond donors and acceptors, respectively, while the difluorinated benzene (B151609) ring could engage in hydrophobic and potentially halogen bonding interactions.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

Parameter Predicted Value Docking Software
Binding Affinity (kcal/mol) AutoDock Vina
Key Interacting Residues
Hydrogen Bonds

Note: The data in this table is hypothetical and serves as an example of what would be presented if research were available.

Conformational Analysis

Conformational analysis would be performed to identify the stable, low-energy conformations of this compound. The rotation around the bond connecting the amine group to the phthalazine ring would be a key area of investigation. Understanding the preferred conformation is crucial as it dictates the shape of the molecule and its ability to fit into a binding site. A potential energy surface scan could be performed by systematically rotating this bond and calculating the energy at each step to identify the global and local energy minima.

Advanced Simulation Techniques

To gain a more dynamic understanding of the behavior of this compound, more advanced simulation techniques could be employed. Molecular Dynamics (MD) simulations, for instance, could be used to study the conformational flexibility of the molecule over time and the stability of its complex with a protein. These simulations provide a more realistic representation of the molecular interactions in a biological environment compared to static docking studies.

Dynamics of Molecular Interactions

A comprehensive study of the molecular interaction dynamics of this compound would be necessary to understand its behavior at a molecular level. Such research would typically involve the use of molecular dynamics simulations to model the compound's movements and interactions with other molecules over time. Key areas of investigation would include the identification of preferred binding modes, the strength of intermolecular forces such as hydrogen bonding and van der Waals interactions, and the conformational changes that the molecule might undergo in different chemical environments.

Without specific research on this compound, it is not possible to provide data on its interaction dynamics. A hypothetical data table for such a study would typically include parameters like binding energies, interaction distances, and dihedral angles, as shown below for illustrative purposes.

Table 1: Hypothetical Molecular Interaction Parameters

Interacting Moiety Interaction Type Distance (Å) Energy (kcal/mol)
Water Hydrogen Bond 2.8 -5.2
Benzene π-π Stacking 3.5 -2.7
Acetone Dipole-Dipole 3.1 -3.5

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Solvent Effects on Molecular Behavior

The influence of different solvents on the molecular behavior of this compound is another critical area for which specific research is not currently available. The polarity and proticity of a solvent can significantly impact a molecule's solubility, stability, and reactivity. Theoretical studies in this area would typically employ quantum chemical calculations and implicit or explicit solvent models to predict how the electronic structure and geometry of the molecule change in various solvents.

Investigations would likely focus on parameters such as the dipole moment, solvation energy, and the energies of the frontier molecular orbitals (HOMO and LUMO) in a range of solvents with varying dielectric constants. This information is crucial for understanding reaction mechanisms and for designing chemical processes.

A representative data table from such a study might present the following information:

Table 2: Hypothetical Solvent Effects on Molecular Properties

Solvent Dielectric Constant Dipole Moment (Debye) Solvation Energy (kcal/mol)
Water 78.4 5.8 -15.3
Ethanol (B145695) 24.6 5.2 -12.1
Chloroform 4.8 4.5 -8.9
Hexane 1.9 4.1 -4.5

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Applications in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Phthalazine-Based Therapeutic Candidates

The synthesis of phthalazine (B143731) derivatives often involves the condensation of hydrazines with suitable dicarbonyl compounds or their equivalents. For instance, the reaction of a substituted phthalic anhydride (B1165640) or phthalaldehyde with hydrazine (B178648) hydrate (B1144303) can yield the corresponding phthalazinone, which can be further functionalized. The versatility of the phthalazine core allows for the introduction of a wide array of substituents at various positions, enabling the generation of large and diverse chemical libraries for biological screening.

One common synthetic route to phthalazine derivatives involves the use of pyranones as starting materials. The condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines can provide access to 5-substituted pyrazoles nih.gov. Similarly, Suzuki coupling of arylboronic acids with chromones, followed by treatment with hydrazine hydrate, can yield 3,4-diarylpyrazoles nih.gov. These methods highlight the modular nature of phthalazine synthesis, allowing for the systematic exploration of structure-activity relationships (SAR).

Another approach involves the cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives. For example, the reaction of non-symmetrical enaminodicketones with various hydrazines can lead to the regiospecific formation of pyrazoles in good yields nih.gov. The choice of hydrazine derivative can influence the substitution pattern of the final product, providing further opportunities for structural diversification.

The synthesis of novel 7-(4-carbopiperazin-1-yl)piperazinyl derivatives of fluoroquinolones has also been described, starting from the condensation of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine mdpi.com. This highlights the utility of phthalazine-like scaffolds in the development of new antimicrobial agents.

Many drugs exert their therapeutic effects through the inhibition of specific enzymes. Phthalazine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAO) and cholinesterases (ChE), which are important targets in the treatment of neurological disorders nih.gov. The potency of an enzyme inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% nih.gov.

For example, hydrazine derivatives have been shown to act as MAO substrates, with the activated product forming a covalent bond with the FAD cofactor of the enzyme nih.gov. This irreversible inhibition mechanism can lead to a prolonged duration of action. Similarly, derivatives of the natural product galantamine have been shown to be reversible, competitive inhibitors of acetylcholinesterase (AChE), interacting with both the peripheral anionic site and the aromatic gorge of the enzyme nih.gov.

The design of multi-target-directed ligands (MTDLs) that can inhibit multiple enzymes simultaneously is a growing area of research. Careful kinetic analysis is required to ensure that the individual inhibitory activities are maintained within the MTDL scaffold nih.gov.

Phthalazine-based compounds have also been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent inhibitors of COX-2 than COX-1, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects nih.gov. Molecular docking studies have been used to rationalize the observed inhibitory activities and guide the design of more potent and selective inhibitors nih.gov.

In addition to enzyme inhibition, phthalazine derivatives have been explored as modulators of various receptors. For example, certain pyrazole derivatives have been investigated for their effects on histamine H4 receptors, which are involved in inflammatory processes.

The development of new anti-proliferative agents is a cornerstone of cancer research. Phthalazine-based compounds have shown promise in this area, with several derivatives exhibiting significant cytotoxic effects against various cancer cell lines researchgate.net. The anti-proliferative activity of these compounds is often evaluated using in vitro assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

For instance, a series of novel 4-(6-(4-substituted phenyl)-7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazin-3-yl)phenol derivatives were synthesized and evaluated for their anti-tubulin activity researchgate.net. Treatment of cancer cell lines with these compounds resulted in a significant reduction in cell proliferation, with IC50 values in the low micromolar range researchgate.net.

Similarly, analogs of polyamine toxins, which are naturally occurring compounds with anti-proliferative properties, have been synthesized and evaluated against breast cancer cell lines mdpi.com. The structure of both the lipophilic head group and the polyamine chain was found to be critical for determining the potency and selectivity of these compounds mdpi.com.

The anti-proliferative activity of a series of 5-aminopyrazole derivatives has also been investigated. These compounds were found to suppress the growth of specific cancer cell lines, with the 3-unsubstituted pyrazole scaffold being a key determinant for activity nih.gov.

A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their anti-proliferative activity against a panel of four cancer cell lines. Several of these compounds were found to be potent inhibitors of EGFR, BRAFV600E, and EGFRT790M, which are important targets in cancer therapy mdpi.com. Apoptosis assays revealed that these compounds induce cell death by activating caspases and down-regulating the anti-apoptotic protein Bcl2 mdpi.com.

The table below summarizes the anti-proliferative activity of selected phthalazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-(6-(4-substituted phenyl)-7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazin-3-yl)phenol derivativeNot specifiedLow micromolar range researchgate.net
Polyamine toxin analogMCF-7 (breast)2.63 - 2.81 mdpi.com
Polyamine toxin analogMDA-MB-231 (breast)3.15 - 12.6 mdpi.com
Benzoxazinone derivative 7HepG2 (liver), MCF-7 (breast), HCT-29 (colon)<10 nih.gov
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative 3hNot specified0.022 mdpi.com

The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial and antiviral agents. Phthalazine derivatives have been investigated for their potential in this area.

For example, a series of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position were synthesized and evaluated for their activity against various bacterial pathogens mdpi.com. Several of these compounds showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa and E. coli mdpi.com. The bactericidal effects of these compounds were found to be dependent on the nature of the substituent at the 7-position mdpi.com.

Antimicrobial peptides (AMPs) are a class of naturally occurring molecules with broad-spectrum activity against bacteria, fungi, and viruses nih.govnih.gov. Lactoferrin, an iron-binding glycoprotein, is an example of an AMP with antiviral activity against a wide range of human and animal viruses nih.govnih.gov. The antiviral activity of AMPs can be attributed to their ability to interact with the viral envelope or modulate the host's immune response nih.gov.

Natural furan derivatives have also been shown to possess antimicrobial properties. For example, 2-hydroxy-3,4,6-trimethoxydibenzofuran and related compounds were found to suppress the production of reactive oxygen species by human neutrophils, which is an important mechanism of antimicrobial defense nih.gov.

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalazine derivatives have been investigated as potential anti-inflammatory agents.

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model nih.gov. Several of these compounds showed potent anti-inflammatory effects, with ED50 values lower than that of the standard drug celecoxib nih.gov. These compounds were also found to have a lower ulcerogenic potential than celecoxib, which is a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

The anti-inflammatory effects of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, have also been investigated dntb.gov.ua. This compound was found to reduce paw edema in a rat model of inflammation dntb.gov.ua.

In the context of diabetes research, dietary flavonoids have been shown to have anti-diabetic effects in various animal models nih.gov. For example, bilberry extract, which is rich in anthocyanins, has been shown to improve hyperglycemia and insulin sensitivity in diabetic mice nih.gov. The anti-diabetic effects of flavonoids are thought to be mediated by their ability to inhibit intestinal starch digestion, improve skeletal muscle glucose uptake, and protect pancreatic islet cells from damage nih.gov.

A polyphenolic compound isolated from Corni Fructus, 7-O-galloyl-D-sedoheptulose (GS), has been shown to have anti-diabetic effects in type 2 diabetic mice nih.gov. GS was found to lower blood glucose levels, improve insulin sensitivity, and reduce oxidative stress and inflammation in the liver and pancreas nih.gov. These effects were associated with the modulation of various signaling pathways, including the NF-κB pathway nih.gov.

Targeted Inhibition of Biological Pathways

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The phthalazine nucleus is recognized as a kinase-privileged fragment, making its derivatives, including 4,7-Difluorophthalazin-1-amine, valuable assets in the design of kinase inhibitors and other therapeutic agents.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacological profiles. While specific examples of scaffold hopping directly employing this compound are not extensively documented in publicly available literature, the general principles of this strategy are highly applicable. For instance, a research group might replace a known kinase inhibitor's core, such as a quinazoline or pyrimidine, with the 4,7-difluorophthalazine scaffold to explore new chemical space and potentially overcome resistance mechanisms.

Bioisosteric replacement is a related technique where one functional group is replaced by another with similar steric and electronic properties to enhance the compound's activity, selectivity, or pharmacokinetic properties. The this compound moiety itself can be considered a bioisostere for other bicyclic heteroaromatic systems commonly found in bioactive molecules. The fluorine atoms at the 4 and 7 positions are particularly significant. Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its high electronegativity can influence the local electronic environment, potentially leading to stronger interactions with the target protein. Furthermore, the C-F bond is metabolically stable, which can prevent unwanted metabolism at those positions.

StrategyDescriptionPotential Application with this compound
Scaffold Hopping Replacing the core of a known drug with a novel scaffold.Replacing a quinazoline core in a kinase inhibitor to generate novel compounds with potentially improved properties.
Bioisosteric Replacement Substituting a functional group with another of similar properties.Using the difluorinated phthalazine ring as a bioisostere for other bicyclic systems to enhance metabolic stability and target engagement.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds. This technique involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule.

Given its relatively small size and the presence of key pharmacophoric features (a hydrogen bond donor in the amine group and a bicyclic aromatic system), this compound is an excellent candidate for inclusion in fragment libraries. The difluoro substitution provides a unique signature that can be readily detected in screening methods like X-ray crystallography and NMR spectroscopy. The fluorine atoms can also serve as valuable probes for understanding protein-ligand interactions. Although specific screening campaigns featuring this exact fragment are not widely reported, the potential for its use in FBDD is clear, particularly in the search for inhibitors of ATP-binding proteins like kinases.

Chemical Probes and Tools in Biological Systems

Beyond its role as a scaffold for drug candidates, this compound and its derivatives have potential applications as chemical probes to investigate biological systems.

Reporter Molecules and Fluorescent Labels

While the intrinsic fluorescence of this compound is not well-characterized in the available literature, phthalazine derivatives can be functionalized to create fluorescent probes. The primary amine group on the scaffold provides a convenient handle for conjugation to other molecules, such as proteins, nucleic acids, or other small molecules. By attaching a fluorophore to this amine, or by modifying the phthalazine core itself to enhance its fluorescent properties, researchers could develop probes for various bio-imaging applications. The fluorine atoms could also be exploited for 19F-NMR studies, providing a sensitive method for detecting the probe's localization and binding within a biological system.

Modulators for Cellular Processes

The development of small molecules that can modulate specific cellular processes is crucial for both basic research and therapeutic development. As a privileged scaffold, the 4,7-difluorophthalazine core can be elaborated with various substituents to create libraries of compounds for screening in cell-based assays. These screens could identify molecules that, for example, induce apoptosis, inhibit cell proliferation, or modulate specific signaling pathways. The structure-activity relationships derived from these studies would provide valuable insights into the cellular functions of the targeted pathways and could lead to the identification of novel therapeutic leads.

ApplicationDescriptionPotential of this compound
Reporter Molecules Compounds used to detect or measure biological events.The amine group allows for conjugation to create targeted probes.
Fluorescent Labels Molecules that emit light for imaging purposes.Can be functionalized to generate novel fluorescent probes.
Cellular Modulators Small molecules that alter cellular functions.The privileged scaffold can be decorated to create diverse libraries for screening.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Phthalazine (B143731) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of phthalazine-based therapeutics. These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of novel compounds, thereby accelerating the identification of promising drug candidates.

One of the key applications of AI in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. longdom.orglongdom.org These models establish a mathematical correlation between the chemical structure of phthalazine derivatives and their biological activity. longdom.org By using algorithms like the genetic algorithm and multiple linear regression (GA-MLR), researchers can create predictive QSAR models for specific targets, such as Poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair and a target for cancer therapy. longdom.orglongdom.org These models help in screening virtual libraries of compounds and prioritizing those with the highest predicted potency for synthesis and biological testing. longdom.org

Molecular docking, another powerful computational technique, is used to predict the binding orientation of phthalazine derivatives within the active site of a biological target. ajchem-b.comwjpr.net This in silico approach provides insights into the molecular interactions driving biological activity and can guide the design of more potent and selective inhibitors. ajchem-b.comjapsonline.com For instance, molecular docking has been instrumental in designing phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. ajchem-b.comajchem-b.com The combination of molecular docking with pharmacological profiling allows for the early assessment of a drug candidate's potential, significantly reducing the time and cost associated with traditional drug discovery methods. ajchem-b.comresearchgate.netnih.gov

Table 1: Application of AI/ML in Phthalazine Drug Discovery
AI/ML TechniqueApplication in Phthalazine ResearchKey BenefitReference Example
QSAR ModelingPredicting the inhibitory activity of phthalazinones against PARP-1.Accelerates identification of potent inhibitors by correlating structure with activity.Development of GA-MLR based QSAR models for PARP-1 inhibitors. longdom.orglongdom.org
Molecular DockingDesigning and screening phthalazine derivatives as VEGFR-2 inhibitors.Provides insights into ligand-protein interactions to guide drug design.In silico design of novel phthalazine-based VEGFR-2 inhibitors. ajchem-b.comwjpr.netajchem-b.com
Virtual ScreeningScreening large compound libraries for potential activity against various targets.Reduces the number of compounds that need to be synthesized and tested experimentally.Screening of diaryl-pyridinamine derivatives as estrogen receptor inhibitors. ajchem-b.com

Exploration of Novel Biological Targets for 4,7-Difluorophthalazin-1-amine Derivatives

While phthalazine derivatives have shown considerable promise as inhibitors of targets like PARP and VEGFR, ongoing research is focused on identifying novel biological targets to expand their therapeutic applications. nih.govresearchgate.net The unique structural features of the phthalazine scaffold make it a versatile platform for developing inhibitors against a wide range of diseases. researchgate.net

Recent studies have highlighted the potential of phthalazine derivatives to modulate other key signaling pathways implicated in disease. For example, researchers have discovered a novel phthalazine scaffold that inhibits the Transforming Growth Factor-β (TGF-β) pathway through a non-receptor-kinase mechanism. nih.gov Dysregulation of the TGF-β pathway is associated with numerous diseases, including cancer and fibrosis, making this a significant area for future drug development. nih.gov

Other emerging targets for phthalazine derivatives include carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Novel phthalazine sulfonamide derivatives have been synthesized and shown to be potent and selective inhibitors of specific CA isoforms, such as hCA IX and hCA XII, which are overexpressed in many tumors. nih.gov Additionally, the Aurora kinases, which play a crucial role in cell cycle regulation and are often overexpressed in cancer, represent another attractive target for phthalazine-based inhibitors. researchgate.net The exploration of these and other novel targets will undoubtedly lead to the development of new therapies for a variety of unmet medical needs.

Advanced Synthetic Methodologies for Enhanced Diversity and Complexity

The development of advanced synthetic methodologies is crucial for generating diverse libraries of phthalazine derivatives with enhanced structural complexity. nih.gov Modern organic synthesis techniques are enabling chemists to access novel chemical space and create molecules with improved pharmacological properties. longdom.orgjocpr.comjournaljpri.com

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the functionalization of the phthalazine core. researchgate.netrsc.org This strategy allows for the direct introduction of various substituents onto the phthalazine ring system, bypassing the need for pre-functionalized starting materials. rsc.org Catalysts based on palladium, rhodium, and iridium have been successfully employed in these transformations, facilitating the synthesis of a wide range of structurally diverse phthalazine derivatives. researchgate.netrsc.org

Combinatorial chemistry, coupled with multicomponent reactions, offers an efficient approach to rapidly generate large libraries of phthalazine-based compounds. longdom.orgresearchgate.net One-pot, multicomponent reactions, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, allow for the assembly of complex molecules from simple starting materials in a single step, significantly improving synthetic efficiency. researchgate.net These methods are particularly valuable for structure-activity relationship (SAR) studies, where a large number of analogs are required to identify the key structural features responsible for biological activity. nih.gov

Table 2: Advanced Synthetic Methodologies for Phthalazine Derivatives
MethodologyDescriptionAdvantagesReference Example
Transition-Metal-Catalyzed C-H ActivationDirect functionalization of the phthalazine core using transition metal catalysts (e.g., Pd, Rh, Ir).High atom economy, reduced number of synthetic steps, access to novel derivatives.Palladium-catalyzed C-H sulfonation and halogenation of pyridazinedione. researchgate.netrsc.org
Multicomponent ReactionsOne-pot synthesis of complex molecules from three or more starting materials.High efficiency, operational simplicity, generation of molecular diversity.Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.orgresearchgate.net
Domino ReactionsA sequence of intramolecular reactions occurring under the same reaction conditions without the isolation of intermediates.Increased complexity in a single step, high bond-forming efficiency.Domino four-component reaction for the synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net

Sustainable and Green Chemistry Approaches in Phthalazine Synthesis

In line with the growing emphasis on environmental responsibility in the pharmaceutical industry, the development of sustainable and green chemistry approaches for phthalazine synthesis is a key area of future research. mdpi.com These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. acs.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful green chemistry tool, offering significant advantages over conventional heating methods. tandfonline.comtsijournals.comtandfonline.com Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. tandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various phthalazine derivatives, demonstrating its potential to improve the efficiency and sustainability of these processes. tandfonline.comtsijournals.com

The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. acs.orgresearchgate.netrsc.org Researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as greener alternatives to traditional volatile organic solvents. acs.orgresearchgate.net Furthermore, the development of reusable solid acid catalysts and biocatalysts offers the potential to further reduce the environmental impact of phthalazine synthesis. researchgate.net The acceptorless dehydrogenative coupling (ADC) strategy using alcohols as starting materials, which produces only water and hydrogen as byproducts, represents a particularly promising avenue for the environmentally benign synthesis of N-heterocycles like phthalazines. rsc.org

Q & A

Q. What are the best practices for validating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Combine CRISPR-Cas9 gene editing (knockout target genes) with rescue experiments to confirm on-target effects. Use biophysical techniques like Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-validate with transcriptomic/proteomic profiling to identify downstream pathways .

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